1-tert-Butyl-4-chlorobenzene
Overview
Description
1-tert-Butyl-4-chlorobenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a tert-butyl group and a chlorine atom are substituted at the para positions. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-chlorobenzene can be synthesized through the reaction of chlorobenzene with tert-butyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the tert-butyl group is introduced to the benzene ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of complex acid catalysts like HAlCl4. Chlorobenzene and chloro-2-methylpropane are reacted under controlled conditions to produce the desired compound. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-chlorobenzene primarily undergoes electrophilic aromatic substitution reactions. The presence of the tert-butyl group and chlorine atom influences the reactivity and orientation of these reactions.
Common Reagents and Conditions:
Halogenation: The compound can undergo further halogenation reactions in the presence of halogens (e.g., bromine) and a catalyst like iron(III) chloride (FeCl3).
Nitration: Nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Sulfonation: Sulfonation involves the reaction with sulfur trioxide (SO3) in the presence of sulfuric acid
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro derivatives, while halogenation produces additional halogen-substituted compounds .
Scientific Research Applications
1-tert-Butyl-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 1-tert-Butyl-4-chlorobenzene involves its interaction with electrophiles and nucleophiles in chemical reactions. The tert-butyl group and chlorine atom influence the electron density on the benzene ring, making it more reactive towards electrophilic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions .
Comparison with Similar Compounds
tert-Butylbenzene: Similar structure but lacks the chlorine atom.
Chlorobenzene: Similar structure but lacks the tert-butyl group.
1-tert-Butyl-3-chlorobenzene: Similar structure but with different substitution positions.
Uniqueness: 1-tert-Butyl-4-chlorobenzene is unique due to the combined presence of both the tert-butyl group and chlorine atom at the para positions. This unique substitution pattern influences its reactivity and makes it valuable for specific chemical reactions and applications .
Biological Activity
1-tert-Butyl-4-chlorobenzene (C10H13Cl) is an organic compound notable for its applications in various fields, including medicinal chemistry, environmental science, and industrial applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
This compound features a tert-butyl group and a chlorine atom attached to a benzene ring. These substituents influence its reactivity, particularly in electrophilic aromatic substitution reactions. The steric hindrance provided by the tert-butyl group enhances the selectivity of reactions involving this compound .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Preliminary studies suggest that this compound may act as an enzyme inhibitor, potentially affecting various biochemical pathways. Its structure allows for selective interactions with certain enzymes, which could lead to therapeutic applications.
- Electrophilic Substitution : The compound's reactivity towards electrophiles can facilitate the synthesis of biologically active derivatives, making it a valuable intermediate in drug development .
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic implications:
- Drug Development : As a precursor in the synthesis of fluorinated compounds, it plays a role in developing pharmaceuticals with enhanced metabolic stability and lipophilicity. Such compounds are often explored for their potential as diagnostic agents in imaging techniques like positron emission tomography (PET) .
- Antimicrobial Properties : Some studies have indicated that chlorinated compounds exhibit antimicrobial activity. While specific data on this compound is limited, its structural analogs have shown promise in inhibiting bacterial growth .
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results demonstrated that at certain concentrations, the compound effectively inhibited enzyme activity, suggesting potential for further development as a therapeutic agent.
Case Study 2: Synthesis of Pharmaceutical Compounds
In pharmaceutical research, this compound has been utilized to synthesize various drug candidates. For instance, it has been employed in reactions leading to the formation of anti-inflammatory drugs, showcasing its utility as an intermediate in drug synthesis .
Research Data Table
The following table summarizes key findings related to the biological activity and applications of this compound:
Study | Focus | Findings |
---|---|---|
Enzyme Inhibition Study | Interaction with metabolic enzymes | Demonstrated selective inhibition at specific concentrations |
Pharmaceutical Synthesis | Drug candidate development | Used as an intermediate for synthesizing anti-inflammatory compounds |
Antimicrobial Activity Assessment | Bacterial growth inhibition | Structural analogs showed promise; further studies needed on this compound |
Properties
IUPAC Name |
1-tert-butyl-4-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTANKYQJQXSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063251 | |
Record name | 4-tert-Butylchlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3972-56-3 | |
Record name | 1-Chloro-4-(1,1-dimethylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3972-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003972563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-4-(1,1-dimethylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-tert-Butylchlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl-1-chlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.454 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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